molecular formula C20H21N3O2 B2778997 3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide CAS No. 903329-14-6

3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide

Cat. No. B2778997
CAS RN: 903329-14-6
M. Wt: 335.407
InChI Key: ONVAQUQINORFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide” belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, phthalimide derivatives were synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . Another approach involves the amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives), followed by cyclization by treatment with acetic anhydride .


Molecular Structure Analysis

The chemical structures of similar compounds have been elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . The chemical shifts are reported as parts per million (δ, ppm) using tetramethylsilane (TMS) as an internal standard .


Chemical Reactions Analysis

Quinazolinone derivatives exhibit diverse reactivity. For example, the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents have been discussed .

Scientific Research Applications

Novel Synthesis Techniques and Structural Insights

Researchers have developed innovative synthesis methods and conducted structural analyses to explore the potential of quinazoline derivatives, similar to "3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide", for various scientific applications. For instance, the study by Ibrahim A. Al-Suwaidan et al. (2016) on the synthesis, antitumor activity, and molecular docking of novel 3-benzyl-4(3H)quinazolinone analogues highlights the compound's promising broad-spectrum antitumor activity. Similarly, Keith Smith et al. (1999) discussed a convenient synthesis approach for more complex 2-substituted 4(3H)-quinazolinones, providing insights into the compound's structural versatility and potential for further chemical modifications.

Potential Biological and Therapeutic Applications

The research has also explored the compound's potential biological activities, such as anticonvulsant, anticancer, and antimicrobial effects. The work by K. Kamiński et al. (2015) on new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating quinazoline derivatives, demonstrated broad-spectrum anticonvulsant activity. This suggests the potential of "3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide" and its derivatives in developing new antiepileptic drugs. Additionally, the synthesis and evaluation of quinazolinone analogues for antimicrobial activity, as reported by G. Saravanan et al. (2015), highlight the compound's potential as a basis for new antimicrobial agents.

properties

IUPAC Name

3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13(2)11-19(24)22-15-7-6-8-16(12-15)23-14(3)21-18-10-5-4-9-17(18)20(23)25/h4-10,12-13H,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVAQUQINORFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.